3-Chloro-5-fluoroaniline
Overview
Description
3-Chloro-5-fluoroaniline is an aniline derivative bearing chlorine and fluorine substituents at the 3- and 5-positions, respectively. It has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol . This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Chloro-5-fluoroaniline is an aniline derivative bearing chlorine and fluorine substituents at the 3- and 5-positions . It is extensively used to synthesize active pharmaceutical ingredients (APIs), particularly antiviral compounds targeting the influenza A H1N1 virus . The primary targets of this compound are therefore viral proteins involved in the life cycle of the influenza A H1N1 virus .
Mode of Action
The mode of action of this compound involves its interaction with these viral proteins. The compound can be readily incorporated into molecular scaffolds through reductive amination and nucleophilic substitution . This allows this compound to interfere with the normal functioning of the viral proteins, thereby inhibiting the replication of the virus .
Biochemical Pathways
The affected biochemical pathways involve the life cycle of the influenza A H1N1 virus. By interacting with the viral proteins, this compound disrupts the virus’s ability to replicate and spread . The downstream effects include a reduction in viral load and a halt in the progression of the viral infection .
Pharmacokinetics
The presence of chlorine and fluorine substituents in this compound may influence its bioavailability and pharmacokinetic properties .
Result of Action
The result of the action of this compound at the molecular and cellular level is the inhibition of viral replication. This leads to a decrease in viral load and potentially the alleviation of symptoms associated with the influenza A H1N1 virus .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of APIs. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the synthesis of glucocorticoid receptor agonists for inflammation treatments. The synthesis process begins with this compound reacting with acetone and iodine under the Skraup reaction . The presence of chlorine and fluorine substituents enables further functionalization, such as palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of antiviral compounds that target the influenza A H1N1 virus, which can impact viral replication and host cell responses . Additionally, its role in the synthesis of glucocorticoid receptor agonists suggests that it may influence inflammatory responses at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of active pharmaceutical ingredients. For instance, during the synthesis of glucocorticoid receptor agonists, this compound undergoes a series of chemical transformations, including reductive amination and nucleophilic substitution . These reactions result in the formation of compounds that can modulate gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antiviral activity against the influenza A H1N1 virus . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to gastrointestinal irritation, methemoglobinemia, and other toxic effects . Therefore, careful dosage optimization is crucial to balance its therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism. For example, it undergoes dechlorination, defluorination, and hydrogenation reactions, leading to the formation of metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Understanding these pathways is essential for optimizing its use in pharmaceutical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and effectiveness. For instance, its distribution in target tissues, such as inflamed tissues or viral-infected cells, can enhance its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization in the nucleus may influence gene expression, while its presence in the cytoplasm may affect enzyme activity and cellular metabolism. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloro-5-fluoronitrobenzene, followed by reduction of the nitro group to an amine . Another method includes the reaction of 3-chloro-5-fluorobenzonitrile with ammonia under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-chloro-5-fluoronitrobenzene using palladium on carbon as a catalyst . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Reductive Amination: The compound can be used in reductive amination reactions to form secondary and tertiary amines.
Palladium-Catalyzed Coupling: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reductive Amination: Reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Palladium-Catalyzed Coupling: Palladium catalysts like Pd(PPh3)4 and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted anilines with various functional groups.
Reductive Amination: Secondary and tertiary amines.
Palladium-Catalyzed Coupling: Biphenyl derivatives and substituted anilines.
Scientific Research Applications
3-Chloro-5-fluoroaniline is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Comparison with Similar Compounds
Properties
IUPAC Name |
3-chloro-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFAHAICWJMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370528 | |
Record name | 3-Chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4863-91-6 | |
Record name | 3-Chloro-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4863-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described for 3-chloro-5-fluoroaniline?
A1: The research describes a novel synthesis method for this compound starting from 1-bromo-3-chloro-5-fluorobenzene. The significance lies in achieving a high yield [] of 72% and high purity [] of 99.217% (HPLC) using a method that is cost-effective, uses mild reaction conditions, and is easy to operate, making it suitable for industrial-scale production [].
Q2: How was the structure of the synthesized this compound confirmed?
A2: The structure of the synthesized product was confirmed using Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy [].
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